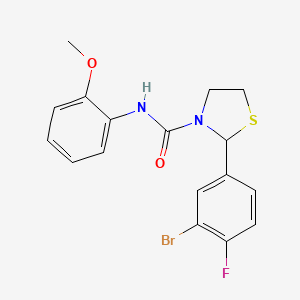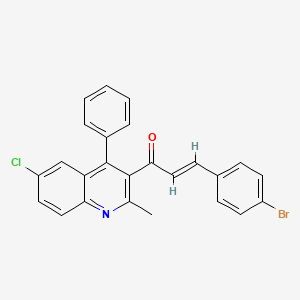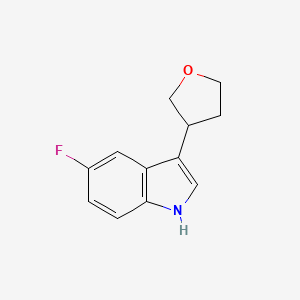![molecular formula C19H17ClN2O2 B2973893 Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate CAS No. 1207031-06-8](/img/structure/B2973893.png)
Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are used in the synthesis of various pharmaceuticals and dyes .
Chemical Reactions Analysis
Quinolines can undergo various reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . The specific reactions that this compound can undergo would depend on the reagents and conditions used.Scientific Research Applications
Anticancer Activity
Quinoline derivatives have been identified as significant pharmacophores in the development of anticancer agents. The structural motif of quinoline is present in various therapeutic agents due to its broad spectrum of biological responses . Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate, with its complex quinoline structure, could be investigated for its potential anticancer properties, especially in targeting specific cancer cell lines or in the development of new chemotherapeutic drugs.
Antioxidant Properties
The quinoline nucleus has been associated with antioxidant properties, which are crucial in combating oxidative stress-related diseases . Research into the antioxidant capacity of Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate could lead to the development of novel antioxidants that may be used to protect cells from free radical damage, which is a common pathway in various chronic diseases.
Anti-Inflammatory Uses
Anti-inflammatory drugs often contain quinoline derivatives due to their effective inhibition of inflammatory pathways . Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate could be explored for its use in treating inflammatory conditions such as arthritis or autoimmune diseases, where controlling inflammation is a key aspect of therapy.
Antimalarial Applications
Quinolines are historically known for their antimalarial activity, with chloroquine being one of the most famous examples . The compound could be synthesized and tested for its efficacy against various strains of Plasmodium, the parasite responsible for malaria, potentially contributing to the fight against this life-threatening disease.
Anti-SARS-CoV-2 Potential
Given the ongoing research into treatments for COVID-19, quinoline derivatives have been studied for their potential anti-SARS-CoV-2 activity . Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate might be a candidate for further investigation in this field, particularly in drug repurposing studies or in the design of new antiviral compounds.
Antituberculosis Agent
Tuberculosis (TB) remains a major global health challenge, and new drugs are constantly being sought after. Quinoline derivatives have shown promise as antituberculosis agents . Research into the application of Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate could lead to the discovery of new TB treatments, especially in cases resistant to current medications.
Mechanism of Action
Target of Action
Quinoline derivatives are known to have a wide range of biological activities and can interact with various enzymes and receptors in the body .
Mode of Action
Without specific information, it’s hard to say exactly how this compound interacts with its targets. Many quinoline derivatives exert their effects by interacting with cellular enzymes and receptors, altering their function .
Biochemical Pathways
Again, without specific information, it’s difficult to determine the exact biochemical pathways this compound affects. Quinoline derivatives can be involved in a variety of biochemical pathways depending on their specific structures and targets .
Result of Action
Quinoline derivatives can have a wide range of effects depending on their specific structures and targets .
properties
IUPAC Name |
methyl 6-chloro-4-(3,4-dimethylanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-4-6-14(8-12(11)2)21-17-10-18(19(23)24-3)22-16-7-5-13(20)9-15(16)17/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOPJCDNEGINET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2973810.png)



![N-(4-ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2973814.png)
![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2973816.png)
![N'-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-N,N-dimethyl-1,2-ethanediamine](/img/structure/B2973817.png)

![N-(3,5-dimethylphenyl)-8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2973819.png)


![(1R,2S,3R,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride](/img/structure/B2973828.png)
![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate](/img/structure/B2973829.png)
![[1-(Butan-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2973831.png)